molecular formula C13H8FNO B6239117 3-(3-fluorophenoxy)benzonitrile CAS No. 849811-45-6

3-(3-fluorophenoxy)benzonitrile

Cat. No.: B6239117
CAS No.: 849811-45-6
M. Wt: 213.2
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Description

3-(3-fluorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8FNO and a molecular weight of 213.21 g/mol . It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-(3-fluorophenoxy)benzonitrile is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenoxy)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted phenoxybenzonitriles

Scientific Research Applications

3-(3-fluorophenoxy)benzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(3-fluorophenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenoxy)benzonitrile
  • 3-(2-fluorophenoxy)benzonitrile
  • 4-(3-fluorophenoxy)benzonitrile

Uniqueness

3-(3-fluorophenoxy)benzonitrile is unique due to the position of the fluorine atom on the phenoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

CAS No.

849811-45-6

Molecular Formula

C13H8FNO

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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